Pyrimidine-2,4,5,6-tetraamine dihydrochloride
説明
Historical Context and Discovery
The development of this compound traces its origins to the mid-20th century when researchers began exploring systematic approaches to pyrimidine functionalization. Early investigations by Mallette and colleagues in 1947 established foundational synthetic routes for tetraaminopyrimidine derivatives, laying the groundwork for subsequent developments in this chemical family. The compound gained prominence through the pioneering work of Baugh and Shaw in 1964, who identified its potential as a key intermediate in the synthesis of antifolate compounds.
Patent documentation from the 1970s reveals significant industrial interest in developing efficient synthetic pathways for pyrimidine-2,4,5,6-tetraamine derivatives. The United States Patent Office records from 1977 describe improved processes for producing tetraaminopyrimidine from triaminopyrimidine precursors, highlighting the compound's growing importance in pharmaceutical manufacturing. These early developments coincided with expanding research into heterocyclic chemistry and the recognition of pyrimidine derivatives as privileged scaffolds in medicinal chemistry.
The evolution of synthetic methodologies continued through the 1980s, with researchers focusing on optimizing reaction conditions and developing scalable processes. Patent filings from this period demonstrate the systematic refinement of synthetic routes, emphasizing the need for reliable access to high-purity pyrimidine-2,4,5,6-tetraamine derivatives. The introduction of the dihydrochloride salt form addressed stability concerns associated with the free base, which exhibited rapid oxidation and decomposition under ambient conditions.
Nomenclature and Chemical Identity
This compound possesses the molecular formula C₄H₁₀Cl₂N₆ and is registered under Chemical Abstracts Service number 39944-62-2. The compound's systematic nomenclature reflects its structural characteristics: a pyrimidine ring bearing amino substituents at positions 2, 4, 5, and 6, with two hydrochloride counterions providing charge neutralization and enhanced solubility properties.
Alternative nomenclature systems recognize this compound under various designations, including pyrimidinetetramine dihydrochloride and 2,4,5,6-tetraaminopyrimidine dihydrochloride. The International Union of Pure and Applied Chemistry naming convention emphasizes the positional specificity of the amino substituents, distinguishing this compound from other tetraaminopyrimidine isomers that may exhibit different substitution patterns.
The structural architecture of this compound features a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, consistent with the pyrimidine core structure. The tetraamine substitution pattern creates a highly nucleophilic molecule with significant potential for chemical transformations. The dihydrochloride salt form exists as a crystalline solid with enhanced thermal stability compared to the free base, facilitating handling and storage under standard laboratory conditions.
Spectroscopic characterization techniques provide definitive identification of this compound through characteristic absorption patterns and fragmentation behaviors. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts corresponding to the pyrimidine ring protons and amino group signals, while mass spectrometry confirms the molecular ion and characteristic fragmentation patterns associated with the tetraamine substitution pattern.
Significance in Heterocyclic Chemistry
This compound occupies a central position in heterocyclic chemistry due to its unique reactivity profile and synthetic versatility. The compound's four amino substituents provide multiple sites for chemical modification, enabling the construction of complex molecular architectures through sequential functionalization strategies. This reactivity pattern has established the compound as a valuable building block for accessing diverse heterocyclic systems beyond the parent pyrimidine framework.
The tetraamine substitution pattern imparts distinctive electronic properties to the pyrimidine ring system, significantly altering its nucleophilicity and hydrogen bonding capabilities. These modifications influence the compound's participation in cyclocondensation reactions, nucleophilic substitutions, and metal coordination processes. Research has demonstrated that this compound readily undergoes oxidative transformations to generate quinonoid intermediates, providing access to complex polycyclic structures through intramolecular cyclization pathways.
Contemporary investigations have explored the compound's role in developing novel synthetic methodologies for heterocyclic construction. The presence of multiple amino groups enables cascade reaction sequences, where initial transformation products serve as intermediates for subsequent cyclization or functionalization steps. This synthetic potential has attracted interest from researchers developing environmentally benign synthetic routes and atom-economical processes for complex molecule synthesis.
The compound's significance extends to its role as a precursor for biologically relevant heterocycles, particularly in the synthesis of pteridine derivatives and purine analogues. Studies have demonstrated that controlled reaction conditions can direct the compound toward specific heterocyclic targets, highlighting the importance of reaction parameter optimization in achieving selective transformations. This versatility has positioned this compound as a key intermediate in pharmaceutical synthesis programs targeting diverse therapeutic areas.
Position within Pyrimidine Research
Within the broader context of pyrimidine research, this compound represents a significant milestone in understanding structure-reactivity relationships within this heterocyclic family. The compound's unique substitution pattern provides insights into the electronic effects of multiple amino substituents on pyrimidine ring reactivity, contributing to fundamental knowledge about heterocyclic activation and deactivation patterns.
Research investigations have established that the tetraamine substitution pattern significantly alters the pyrimidine ring's electron density distribution, creating regions of enhanced nucleophilicity that facilitate specific reaction pathways. Computational studies have provided detailed analyses of the electronic structure modifications induced by the four amino substituents, revealing how these groups influence molecular orbital energies and reaction site preferences. These findings have informed the design of related pyrimidine derivatives with tailored reactivity profiles.
The compound's role in medicinal chemistry research has been particularly noteworthy, serving as a key intermediate in the synthesis of antifolate agents and other therapeutically relevant molecules. Patent literature documents extensive use of this compound in developing methotrexate and related compounds, highlighting its importance in pharmaceutical manufacturing processes. The compound's contribution to drug discovery efforts has established it as a privileged intermediate in medicinal chemistry libraries.
Contemporary pyrimidine research continues to explore new applications for this compound, particularly in developing sustainable synthetic methodologies and green chemistry approaches. Recent investigations have examined the compound's potential in catalytic processes and its role in developing environmentally benign synthetic routes for complex molecule construction. These studies reflect the ongoing evolution of pyrimidine chemistry and the continued relevance of tetraaminopyrimidine derivatives in modern synthetic organic chemistry.
| Structural Parameter | This compound | Standard Pyrimidine |
|---|---|---|
| Molecular Formula | C₄H₁₀Cl₂N₆ | C₄H₄N₂ |
| Molecular Weight | 213.07 g/mol | 80.09 g/mol |
| Amino Substituents | 4 | 0 |
| Solubility Enhancement | Significant | Moderate |
| Thermal Stability | Enhanced (salt form) | Standard |
特性
IUPAC Name |
pyrimidine-2,4,5,6-tetramine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6.2ClH/c5-1-2(6)9-4(8)10-3(1)7;;/h5H2,(H6,6,7,8,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYYVSKCYPCEAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)N)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494393 | |
| Record name | Pyrimidine-2,4,5,6-tetramine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39944-62-2, 52980-67-3 | |
| Record name | Pyrimidine, 2,4,5,6-tetraamine, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039944622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine-2,4,5,6-tetramine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine, 2,4,5,6-tetraamine, dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5,6-Pyrimidinetetramine, hydrochloride (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-2,4,5,6-tetraamine dihydrochloride typically involves the reaction of pyrimidine derivatives with amine groups under controlled conditions. One common method includes the reaction of 2,4,5,6-tetrachloropyrimidine with ammonia or primary amines, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and drying to obtain the final product in its purest form .
化学反応の分析
Types of Reactions: Pyrimidine-2,4,5,6-tetraamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amine groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
科学的研究の応用
Pyrimidine-2,4,5,6-tetraamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of pyrimidine-2,4,5,6-tetraamine dihydrochloride involves its interaction with various molecular targets. The compound can bind to nucleic acids and proteins, affecting their structure and function. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications .
類似化合物との比較
Comparison with Structurally Similar Pyrimidine Derivatives
Alloxan (2,4,5,6-Pyrimidinetetrone)
- Structure : Features four ketone groups at positions 2,4,5,6, contrasting with the amine groups in the target compound.
- Properties : Highly hydrophilic (LogP = -1.8) and acts as a reactive oxygen species (ROS) generator.
- Applications: Induces beta-cell toxicity in diabetes research, unlike the non-toxic, synthesis-oriented role of pyrimidine-2,4,5,6-tetraamine dihydrochloride .
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine Dihydrochloride
- Structure: A bicyclic system with a fused pyridine ring, increasing structural complexity compared to the monocyclic target compound.
- Applications : Investigated in pharmacokinetic studies for nucleoside transport inhibition, whereas the target compound is primarily used in heterocycle synthesis .
Chlorinated Pyrimidines (e.g., 4-Chloro-5-fluoropyrimidin-2-amine)
- Structure : Halogen substituents (Cl, F) replace amine groups, altering electronic and steric profiles.
- Properties : Increased lipophilicity (LogP > 3) and stability under acidic conditions compared to the hydrophilic, salt-stabilized target compound .
- Applications : Common in agrochemical and pharmaceutical intermediates, contrasting with the target compound’s role in nucleophilic substitution reactions .
2,4,5,6-Tetrasubstituted Pyrimidines with Carboxamide/Sulfonamide Groups
- Structure : Substituents at position 2 (e.g., cyclobutyl carboxamide) enhance steric bulk and hydrogen-bonding capacity.
- Properties: Improved cytotoxicity (IC₅₀ values < 10 μM in leukemia cell lines) due to enhanced target binding, unlike the non-cytotoxic target compound .
- Applications : Anticancer drug candidates, diverging from the target compound’s utility in building block synthesis .
Key Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Industrial Relevance
- Stability Challenges: The free base of pyrimidine-2,4,5,6-tetraamine is unstable, necessitating salt formation for commercial use.
- Synthetic Utility : This compound’s amine groups enable efficient coupling with carboxylic acids and participation in cyclocondensation reactions, critical for synthesizing purine analogs .
- Divergent Biological Roles : Unlike cytotoxic pyrimidines with electron-withdrawing substituents, the target compound’s lack of cytotoxicity makes it unsuitable for therapeutic use but ideal for controlled synthetic applications .
生物活性
Pyrimidine-2,4,5,6-tetraamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.
This compound has the molecular formula C₄H₉ClN₆ and is known for its ability to interact with nucleic acids and proteins. This interaction can alter cellular processes by affecting the structure and function of these biomolecules. The compound's mechanism of action primarily involves:
- Binding to Nucleic Acids : It can intercalate between DNA bases, potentially leading to alterations in gene expression.
- Protein Interaction : By binding to proteins, it may influence enzymatic activity and signal transduction pathways .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, a study demonstrated that pyrimidine-based compounds exhibited significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and A549) with IC₅₀ values indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Pyrimidine-2,4,5,6-tetraamine | MCF-7 | 0.09 ± 0.0085 |
| Pyrimidine-2,4,5,6-tetraamine | A549 | 0.03 ± 0.0056 |
| Pyrimidine-2,4,5,6-tetraamine | Colo-205 | 0.01 ± 0.074 |
This data suggests that pyrimidine derivatives can exhibit varying degrees of potency against different cancer types.
Antimicrobial Activity
Pyrimidines have also been studied for their antimicrobial properties. Research indicates that they possess activity against a range of pathogens including bacteria and fungi. The following table summarizes some key findings:
| Activity Type | Microorganism | Result |
|---|---|---|
| Antibacterial | E. coli | Effective inhibition at low concentrations |
| Antifungal | C. albicans | Significant growth inhibition observed |
The broad-spectrum antimicrobial activity underscores the potential for developing new therapeutic agents targeting infectious diseases .
Case Studies
- Cytotoxicity in Cancer Research : A study evaluated the cytotoxic effects of pyrimidine derivatives on HepG2 (liver cancer), HCT-116 (colon cancer), and PC3 (prostate cancer) cell lines. The results indicated that certain derivatives had IC₅₀ values significantly lower than those of standard chemotherapeutic agents .
- Antimicrobial Efficacy : In a comparative study involving various pyrimidine derivatives, it was found that some compounds exhibited superior antibacterial activity against multidrug-resistant strains of bacteria compared to conventional antibiotics .
Q & A
Q. What are the critical considerations in synthesizing Pyrimidine-2,4,5,6-tetraamine dihydrochloride to ensure high purity and yield?
Synthesis typically involves derivatizing the pyrimidine ring with specific functional groups (e.g., electron-withdrawing or electron-releasing substituents) at positions 2, 4, 5, and 6. Key steps include:
- Purification : Recrystallization using polar solvents (e.g., ethanol/water mixtures) to remove unreacted intermediates.
- Salt formation : Conversion to the dihydrochloride salt via HCl treatment to enhance stability and solubility.
- Characterization : Confirmation via -NMR, -NMR, and mass spectrometry .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Spectroscopy : -NMR (to confirm amino group integration) and FT-IR (to identify N-H stretching vibrations at ~3300 cm).
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Physicochemical properties : LogP (2.73) and polar surface area (PSA: 129.86 Å) predict membrane permeability .
Q. How do salt forms (e.g., hydrochloride vs. sulfate) influence solubility and bioactivity?
- Solubility : The dihydrochloride salt improves aqueous solubility compared to the free base, critical for in vitro assays.
- Bioactivity : Salt form can alter ionization state, affecting interactions with biological targets. Comparative studies using sulfate salts (e.g., 2,4,5,6-Tetraaminopyrimidine sulfate) show differences in cytotoxicity profiles .
Advanced Research Questions
Q. How do electronic effects of substituents at position 2 of the pyrimidine ring influence cytotoxic activity against leukemia cell lines?
- Substituents like cyclobutyl carboxamide (electron-withdrawing) or sulfonamide (electron-releasing) at position 2 modulate electron density, altering DNA intercalation or kinase inhibition.
- Example : Compound 2e (carboxamide derivative) exhibited IC = 8.2 µM against K562 cells, while sulfonamide derivatives (e.g., 3f) showed enhanced apoptosis via caspase-3 activation .
Q. What mechanistic approaches are used to confirm apoptosis induction by Pyrimidine-2,4,5,6-tetraamine derivatives?
- Cell cycle analysis : Flow cytometry with propidium iodide staining to detect sub-G1 populations (apoptotic cells).
- Biochemical assays : Caspase-3/7 activation assays and Annexin V-FITC/PI dual staining to differentiate early vs. late apoptosis .
Q. How can researchers resolve discrepancies in cytotoxicity data between trypan blue exclusion and MTT assays?
- Trypan blue : Measures membrane integrity (necrosis), while MTT assesses metabolic activity (viability).
- Integrated approach : Combine both assays with Annexin V/PI staining to distinguish apoptosis from necrosis. For example, compounds showing high MTT inhibition but low trypan blue uptake likely induce apoptosis .
Q. What computational strategies predict the reactivity of Pyrimidine-2,4,5,6-tetraamine derivatives for rational drug design?
- Hybrid DFT : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electron donor/acceptor sites.
- Docking studies : Simulate interactions with targets like topoisomerase II or Bcl-2 proteins using software like AutoDock Vina. Derivatives with planar pyrimidine cores show higher DNA-binding affinity .
Q. How does scaffold hopping from isophthalates to tetrasubstituted pyrimidines enhance anticancer activity?
- Structural analogy : Tetrasubstituted pyrimidines mimic the H-bond donor/acceptor motifs of isophthalates, improving target engagement.
- Example : Asymmetrical 2,4,5,6-tetrasubstituted pyrimidines (vs. symmetrical analogs) show superior activity due to optimized hydrophobic interactions with kinase ATP-binding pockets .
Data Contradiction and Optimization
Q. Why might Pyrimidine-2,4,5,6-tetraamine derivatives exhibit variable toxicity across cell lines?
- Mechanistic heterogeneity : Differences in expression of efflux pumps (e.g., P-gp) or detoxification enzymes (e.g., glutathione-S-transferase) between cell lines.
- Mitigation : Use isogenic cell lines or CRISPR knockouts to isolate resistance mechanisms .
Q. How can researchers optimize synthetic routes to minimize genotoxic impurities in Pyrimidine-2,4,5,6-tetraamine derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
